strontium phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

13450-99-2 |

|---|---|

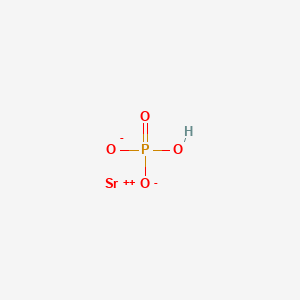

Formule moléculaire |

O4PSr- |

Poids moléculaire |

182.59 g/mol |

Nom IUPAC |

strontium phosphate |

InChI |

InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-3 |

Clé InChI |

HKSVWJWYDJQNEV-UHFFFAOYSA-K |

SMILES canonique |

OP(=O)(O)O.[Sr] |

Description physique |

Dry Powder, Other Solid; Dry Powder |

Numéros CAS associés |

18266-28-9 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Strontium Phosphate: Crystal Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium phosphate (B84403) [Sr₃(PO₄)₂] is an inorganic compound of significant interest in the fields of biomaterials science, drug delivery, and bone tissue engineering. Its biocompatibility, coupled with the therapeutic effects of strontium on bone metabolism, has positioned it as a key material for advanced medical applications. This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and biological interactions of strontium phosphate. It details the crystallographic data of its various polymorphic forms, outlines experimental protocols for its synthesis and characterization, and presents quantitative data in a structured format to serve as a core reference for researchers.

Physicochemical Properties of this compound

This compound is a white, solid inorganic salt that is generally considered insoluble in water.[1] It is a compound of interest for its role in bone metabolism and its potential in drug delivery systems.[1][2] The fundamental properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Sr₃(PO₄)₂ | [3][4] |

| Molar Mass | 452.8 g/mol | [3] |

| Appearance | White solid/powder | [1][3] |

| Density | 4.53 g/cm³ | [1][3] |

| Melting Point | ~1,620 °C (2,950 °F; 1,890 K) | [1][3] |

| Solubility in Water | Insoluble | [1][3] |

| Solubility Product (Ksp) | Varies, reported as low as 1.0 x 10⁻³¹ | [1][5] |

Crystal Structure and Polymorphism

This compound exists in several polymorphic forms, with the orthophosphates being the most extensively studied. The primary crystalline phases are the low-temperature beta (β) phase and the high-temperature alpha (α) phase.[1]

β-Strontium Orthophosphate (β-Sr₃(PO₄)₂)

The β-phase is the stable form at room temperature and is isostructural with β-tricalcium phosphate (β-TCP).[1] Its structure consists of isolated PO₄ tetrahedra linked by strontium ions.[1]

α-Strontium Orthophosphate (α-Sr₃(PO₄)₂)

The α-phase is the high-temperature polymorph of strontium orthophosphate. The transition from the β to the α phase occurs at elevated temperatures.[1]

| Phase | Crystal System | Space Group | Lattice Parameters | References |

| β-Sr₃(PO₄)₂ | Rhombohedral (Trigonal) | R3m | a = 5.39 Å, c = 19.78 Å | [3] |

| α-Sr₃(PO₄)₂ | Hexagonal | - | - | [1] |

Note: Detailed lattice parameters for the α-phase are less commonly reported in general literature.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the choice of method influencing the resulting particle size, crystallinity, and morphology.

Wet Chemical Precipitation

This is a common method for producing this compound, particularly in nanoparticle form.[2] It involves the reaction of a soluble strontium salt with a phosphate source in an aqueous solution.[1]

Solid-State Reaction

This method is typically used to produce bulk crystalline this compound by heating solid precursors at high temperatures.[6]

Other Synthesis Methods

Other reported methods for synthesizing this compound-based materials include sol-gel processes and hydrothermal treatments.[2]

Experimental Protocols

Synthesis via Wet Chemical Precipitation

A typical protocol for the wet chemical precipitation of this compound nanoparticles is as follows:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of a soluble strontium salt, such as strontium nitrate (B79036) (Sr(NO₃)₂) or strontium chloride (SrCl₂).

-

Prepare a separate aqueous solution of a phosphate precursor, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or sodium phosphate (Na₃PO₄).[1]

-

-

Precipitation:

-

Add the phosphate solution dropwise to the strontium solution while stirring vigorously.

-

Control the pH and temperature of the reaction mixture to influence the characteristics of the precipitate.[2]

-

-

Aging and Washing:

-

Age the resulting precipitate in the mother liquor for a specified period to allow for crystal growth and maturation.

-

Wash the precipitate repeatedly with deionized water to remove unreacted ions.

-

-

Drying:

-

Dry the washed precipitate in an oven at a controlled temperature to obtain the final this compound powder. The tetrahydrate form decomposes to the anhydrous form when heated to 900 °C.[3]

-

Characterization Workflow

The following diagram illustrates a typical experimental workflow for the characterization of synthesized this compound.

Characterization Techniques

-

X-ray Diffraction (XRD): Used to identify the crystalline phases and determine the crystallinity of the synthesized material.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic phosphate (PO₄³⁻) and other functional groups.[7]

-

Raman Spectroscopy: Provides information on the vibrational modes of the phosphate groups.

-

Electron Microscopy (SEM/TEM): Used to analyze the morphology, particle size, and microstructure of the synthesized this compound.

Biological Properties and Applications

This compound-based biomaterials are gaining significant attention for their favorable biocompatibility and osteogenic properties.[2][8] Strontium is a trace element found in bone and is known to stimulate bone formation while inhibiting bone resorption.[2]

Biocompatibility and Cytotoxicity

In vitro studies have consistently demonstrated the low cytotoxicity of this compound at appropriate concentrations across various cell lines, including MC3T3-E1 and L929 fibroblasts.[8]

| Cell Line | This compound Concentration/Formulation | Incubation Time | Cell Viability (%) | Reference |

| MC3T3-E1 | Strontium-containing nanoparticles (10 µg/mL) | 7 and 14 days | Significantly higher than control | [8] |

| L929 fibroblast | Strontium-doped nanohydroxyapatite | Not specified | Increased cell growth compared to control | [8] |

| HeLa, MG-63, MC3T3 | Strontium-doped calcium phosphate nanoparticles (5, 10, 15, 20 mol%) | 24 h | Low cytotoxicity observed | [8] |

Osteogenic Potential and Signaling Pathways

The release of strontium ions from this compound-based materials can enhance osteogenic differentiation and bone regeneration.[9] This is achieved through the activation of key signaling pathways.[9][10]

The activation of pathways such as Wnt/β-catenin, BMP-2, Runx2, and ERK by strontium ions leads to enhanced osteoblast proliferation and differentiation, inhibition of bone resorption, and promotion of angiogenesis.[9][10]

Drug and Gene Delivery

The porous structure and biocompatibility of this compound nanoparticles make them promising candidates for drug and gene delivery applications.[11][12] They can be loaded with antibiotics or therapeutic genes for targeted delivery to bone tissue.[11][12]

Conclusion

This compound is a versatile biomaterial with a unique combination of physicochemical and biological properties. Its well-defined crystal structure, coupled with the therapeutic benefits of strontium, makes it a highly attractive material for researchers and professionals in drug development and bone tissue engineering. A thorough understanding of its synthesis, characterization, and biological interactions is crucial for the continued development of innovative medical technologies based on this promising compound.

References

- 1. This compound|Sr3(PO4)2|Research Chemicals [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS 7446-28-8 | Lorad Chemical Corporation [loradchemical.com]

- 5. Untitled Document [chem.fsu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

what are the chemical properties of strontium phosphate

An In-depth Technical Guide to the Chemical Properties of Strontium Phosphate (B84403)

Introduction

Strontium phosphate, specifically tristrontium diphosphate (B83284) with the chemical formula Sr₃(PO₄)₂, is an inorganic compound of significant interest in the fields of biomaterials, drug delivery, and advanced materials science.[1] As a salt of strontium and phosphoric acid, it is a white, crystalline solid that is insoluble in water.[2] Its biocompatibility and the role of strontium as a bone-seeking element that can influence bone remodeling processes make it a promising candidate for applications in bone tissue engineering and orthopedic implants.[1][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailing its structural characteristics, reactivity, and thermal behavior, supported by experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a stable compound with well-defined physical and chemical characteristics.[3] The primary quantitative properties are summarized below.

| Property | Value | References |

| Molecular Formula | Sr₃(PO₄)₂ | [2][4][5] |

| Molar Mass | 452.8 g/mol | [2][4] |

| Appearance | White solid / powder | [2][3][6] |

| Density | 4.53 g/cm³ | [1][2] |

| Melting Point | ~1600 - 1620 °C | [1][2][7] |

| Solubility in water | Insoluble | [2][3][7] |

Structural Properties and Polymorphism

This compound exists in various polymorphic forms, with the orthophosphate (Sr₃(PO₄)₂) being the most extensively studied.[1] Other significant forms include strontium metaphosphate (Sr(PO₃)₂) and strontium pyrophosphate (Sr₂P₂O₇).[1]

Orthophosphates

The orthophosphate form, Sr₃(PO₄)₂, exhibits temperature-dependent polymorphism.

-

β-Strontium Orthophosphate (β-Sr₃(PO₄)₂): This is the stable form at room temperature.[1] It is isostructural with β-tricalcium phosphate (β-TCP) and crystallizes in the trigonal (rhombohedral) system.[1][8] The structure consists of isolated phosphate (PO₄) tetrahedra linked by strontium ions.[1]

-

α-Strontium Orthophosphate (α-Sr₃(PO₄)₂): This is the high-temperature polymorph, which has a hexagonal crystal structure.[1] The transition from the β to the α phase occurs at elevated temperatures.[1]

| Polymorph | Crystal System | Space Group | Lattice Constants (a, c) | Reference |

| β-Sr₃(PO₄)₂ | Trigonal / Rhombohedral | R3m | a = 5.39 Å, c = 19.78 Å | [2] |

| α-Sr₃(PO₄)₂ | Hexagonal | - | - | [1] |

Other Forms

-

Strontium Metaphosphate (Sr(PO₃)₂): This form contains infinite chains of phosphate tetrahedra and is known to crystallize in several polymorphic forms, including monoclinic and triclinic structures.[1]

-

Strontium Pyrophosphate (Sr₂P₂O₇): This compound contains diphosphate (P₂O₇) groups.[1] The synthesis of Eu²⁺-doped Sr₂P₂O₇ has been explored for phosphor applications.[9]

Reactivity and Stability

Solubility and Dissolution

This compound is characterized by its insolubility in water.[2][7] However, its solubility is pH-dependent. In acidic solutions, strontium hydrogen phosphate (SrHPO₄) can form, which exhibits higher solubility.[10] The dissolution process in acidic environments is a key mechanism for ion release in biomedical applications and for the immobilization of heavy metal ions like Pb²⁺ from wastewater.[10] The reaction with strong acids like concentrated nitric acid is used in analytical tests, such as the ammonium (B1175870) molybdate (B1676688) test, to confirm the presence of the phosphate anion.[11]

Thermal Stability

The anhydrous form of this compound is thermally stable, with a high melting point of approximately 1620 °C, which allows for its use in high-temperature applications like ceramics.[1][3] The hydrated form, Sr₃(PO₄)₂·4H₂O, decomposes to the anhydrous form when heated to 900 °C.[2] Studies on strontium-substituted β-tricalcium phosphate (β-TCP) show that strontium can have a stabilizing effect, slightly increasing the transition temperature to the α-form.[12] Conversely, strontium substitution in other calcium phosphates, like octacalcium phosphate (OCP), can decrease thermal stability.[12]

Hydrolysis

In aqueous environments, particularly when prepared via precipitation, the tetrahydrate form of this compound can slowly hydrolyze to form strontium hydroxyapatite (B223615) (Sr₁₀(PO₄)₆(OH)₂).[2] This transformation is significant in the context of biomaterials, as hydroxyapatite is the main mineral component of bone.

Experimental Protocols

Synthesis via Aqueous Precipitation

This method is commonly used to produce this compound, often as a hydrated precipitate, by reacting soluble precursors.[1][2]

-

Objective: To synthesize this compound tetrahydrate via a precipitation reaction.

-

Materials: Strontium nitrate (B79036) (Sr(NO₃)₂), tripotassium phosphate (K₃PO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄), deionized water, ammonium hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH) for pH adjustment.[2][13]

-

Methodology:

-

Precursor Preparation: Prepare separate aqueous solutions of a soluble strontium salt (e.g., 0.3 M Sr(NO₃)₂) and a phosphate source (e.g., 0.2 M K₃PO₄).[2]

-

Reaction: Slowly add the phosphate solution to the strontium solution under constant stirring. A white precipitate of this compound tetrahydrate will form immediately.[2][13] The chemical equation is: 3 Sr(NO₃)₂ + 2 K₃PO₄ → Sr₃(PO₄)₂↓ + 6 KNO₃.[2]

-

pH Control: During the reaction, maintain the pH of the mixture at a desired level (typically between 7 and 11) by the dropwise addition of a base like NH₄OH.[13]

-

Aging: Allow the precipitate to age in the mother liquor, typically for 24 hours, to promote crystal growth and improve crystallinity.[13]

-

Separation and Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the collected solid repeatedly with deionized water to remove residual ions.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 80-100 °C) to obtain the hydrated form. For the anhydrous form, calcination at higher temperatures (e.g., 900 °C) is required.[2]

-

References

- 1. This compound|Sr3(PO4)2|Research Chemicals [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CAS 7446-28-8 | Lorad Chemical Corporation [loradchemical.com]

- 5. proprep.com [proprep.com]

- 6. you-iggy.com [you-iggy.com]

- 7. This compound [chemister.ru]

- 8. This compound Composite Designed to Red-Emission at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. saltanalysis.com [saltanalysis.com]

- 12. Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Strontium Phosphate Nanoparticle Synthesis

Introduction

Strontium phosphate (B84403) nanoparticles (SrPO NPs) are biomaterials drawing significant interest in drug development and regenerative medicine.[1] As components of the inorganic phase of bone, phosphate-based nanoparticles are noted for their excellent biocompatibility and biodegradability.[1][2] The integration of strontium (Sr) into the phosphate lattice enhances these biological properties, as strontium is known to promote bone formation while inhibiting bone resorption.[1][3] This makes strontium-containing nanoparticles particularly promising for applications in bone tissue engineering and targeted drug delivery.[1][4] This guide provides a comprehensive overview of the synthesis, characterization, and applications of strontium phosphate nanoparticles, with a focus on detailed experimental protocols for researchers and drug development professionals.

Synthesis Methodologies

The fabrication of this compound nanoparticles can be accomplished through several methods, each providing distinct advantages for controlling particle characteristics like size, morphology, and crystallinity.[1] The most prevalent and beginner-friendly techniques include co-precipitation and hydrothermal synthesis.

-

Co-precipitation: This is a "bottom-up" approach valued for its simplicity, scalability, and operation under ambient temperature and pressure.[1][5] It involves the mixing of precursor salt solutions to create a supersaturated state, which induces the nucleation and precipitation of the nanoparticles.[1][6]

-

Hydrothermal Synthesis: This method involves a chemical reaction within a sealed vessel, known as an autoclave, conducted in an aqueous solution above standard temperature and pressure.[1] It is particularly effective for producing highly crystalline nanoparticles and allows for precise control over particle size and shape by adjusting reaction parameters.[1][7][8]

Experimental Protocols

Co-Precipitation Method

This protocol describes a general and widely used method for synthesizing strontium-doped phosphate nanoparticles.[1][2]

Detailed Methodology:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of a strontium precursor, such as strontium nitrate (B79036) (Sr(NO₃)₂) or strontium chloride (SrCl₂). For strontium-doped calcium phosphate, a calcium precursor like calcium nitrate (Ca(NO₃)₂) is also included.[9]

-

Prepare a separate aqueous solution of a phosphate precursor, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄).[9]

-

The stoichiometric amounts of precursors should be calculated based on the desired final composition of the nanoparticles.[9]

-

-

Precipitation Reaction:

-

Place the strontium (and calcium, if applicable) precursor solution in a reaction vessel equipped with a magnetic stirrer.

-

Under vigorous stirring, rapidly add the phosphate precursor solution to the reaction vessel.[1] This ensures the formation of a homogenous, supersaturated solution, which is critical for uniform particle nucleation.[1][5]

-

Maintain a constant pH, typically in the alkaline range (pH 10-11), by adding a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH).[10][11]

-

-

Surface Functionalization (Optional):

-

To prevent particle agglomeration and enhance colloidal stability, a stabilizing agent can be introduced.[1][2]

-

Immediately after precipitation, an aliquot of the nanoparticle suspension can be injected into a solution containing a stabilizer such as polyethyleneimine (PEI) for a positive surface charge or carboxymethylcellulose (CMC) for a negative surface charge.[1][2]

-

-

Purification:

-

Separate the nanoparticles from the reaction medium by centrifugation.

-

Wash the resulting nanoparticle pellet multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.[1]

-

The final, purified nanoparticles can be redispersed in deionized water or a suitable buffer for storage and further use.[1]

-

Hydrothermal Synthesis Method

This method is ideal for producing nanoparticles with high crystallinity.[1]

Detailed Methodology:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of the strontium precursor (e.g., strontium nitrate hexahydrate) and a phosphate precursor in deionized water to form a homogenous solution.[1]

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.[1]

-

Seal the autoclave and heat it in a furnace or oven to a specific temperature (typically between 120°C and 200°C) for a set duration (e.g., 12-24 hours). The elevated temperature and pressure facilitate the reaction.[1]

-

-

Cooling and Collection:

-

After the reaction time has elapsed, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate from the bottom of the Teflon liner.

-

-

Purification:

-

Wash the collected product multiple times with deionized water and ethanol to remove any residual reactants. This is typically done via centrifugation and redispersion.

-

Dry the final nanoparticle powder in an oven at a moderate temperature (e.g., 60-80°C).

-

Data Presentation: Synthesis Parameters

Control over experimental parameters is crucial for tuning the final properties of the nanoparticles.[6][12] The following table summarizes quantitative data from various synthesis protocols.

| Parameter | Value/Range | Resulting Particle Size (nm) | Morphology | Synthesis Method | Reference |

| Strontium Content | 5-20 mol% (vs. Ca) | 40-70 | Spherical | Co-precipitation | [2][13] |

| Strontium Content | 15 wt% (vs. Ca) | ~80 ± 15 | Rod-like | Microwave-assisted | [10] |

| Precursor Conc. | 1 M SrCl₂ / 1 M Na₂HPO₄ | N/A | N/A | Precipitation | [6] |

| pH | 10 | N/A | Rod-like | Microwave-assisted | [10] |

| Temperature | 37 °C | N/A | N/A | Precipitation | [6] |

| Avg. Particle Size | N/A | ~14 | Nanoflake-like | One-pot precipitation | [14][15] |

Characterization of Nanoparticles

After synthesis, a thorough characterization is necessary to determine the physicochemical properties of the nanoparticles.

| Technique | Information Provided |

| X-ray Diffraction (XRD) | Determines the crystalline structure, phase purity, and crystallite size of the nanoparticles.[2][10] |

| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology, size, and aggregation state of the particles.[2][16] |

| Transmission Electron Microscopy (TEM) | Offers high-resolution imaging of the internal structure, size, and shape of individual nanoparticles.[9][14] |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid.[2] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies chemical bonds and functional groups present in the material.[9][17] |

| Zeta Potential Measurement | Determines the surface charge of the nanoparticles in a colloidal suspension, indicating their stability.[2][10] |

Biological Applications and Signaling Pathways

Strontium-containing nanoparticles are primarily investigated for their role in bone regeneration. This is due to strontium's dual effect on bone metabolism: it simultaneously stimulates bone-forming cells (osteoblasts) and inhibits bone-resorbing cells (osteoclasts).[1]

-

Osteoblast Stimulation: Strontium ions released from the nanoparticles can promote the proliferation and differentiation of osteoblasts, which is often indicated by an increase in alkaline phosphatase (ALP) activity, a key marker of bone formation.[1][2]

-

Osteoclast Inhibition: Strontium also suppresses the activity of osteoclasts, helping to shift the balance of bone remodeling towards net bone formation.[1]

The pH-responsive nature and biocompatibility of this compound nanoparticles also make them excellent candidates for delivering therapeutic agents like drugs and genes.[1][3][18] The nanoparticles can be loaded with cargo and are often taken up by cells. The acidic environment inside cellular compartments like endosomes can trigger the dissolution of the nanoparticles, leading to the release of the therapeutic payload.[1]

The synthesis of this compound nanoparticles via methods like co-precipitation and hydrothermal synthesis offers a versatile and accessible platform for researchers. By carefully controlling key experimental parameters, it is possible to produce nanoparticles with tailored properties for advanced applications in bone regeneration, drug delivery, and gene therapy.[1][19] The inherent biocompatibility and unique biological activity of strontium make these nanomaterials a highly promising area for continued research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. In-Vitro Cell Response to Strontium/Magnesium-Doped Calcium Phosphate Nanoparticles [mdpi.com]

- 3. Application of strontium-based nanoparticles in medicine and environmental sciences | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. google.com [google.com]

- 6. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. benchchem.com [benchchem.com]

- 14. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Strontium Phosphate Bioceramics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium phosphate (B84403) (SrP) and strontium-substituted calcium phosphate (Sr-CaP) bioceramics are at the forefront of bone tissue engineering and regenerative medicine. Strontium, a trace element naturally found in bone, possesses the unique dual ability to stimulate bone formation and inhibit bone resorption. When incorporated into phosphate-based ceramics, strontium ions can be released locally and in a controlled manner, significantly enhancing the regenerative capacity of the biomaterial while minimizing potential systemic side effects.[1] This technical guide provides a comprehensive overview of the fundamental principles of strontium phosphate bioceramics, including their synthesis, physicochemical properties, and biological mechanisms of action.

Synthesis of this compound Bioceramics

The properties and performance of this compound bioceramics are intrinsically linked to their synthesis method. Various techniques are employed to fabricate these materials, each offering distinct advantages in controlling particle size, crystallinity, and morphology.

Common synthesis methods include:

-

Wet Chemical Precipitation: This is the most prevalent method, involving the reaction of aqueous solutions of strontium and/or calcium salts (e.g., strontium nitrate (B79036), calcium nitrate) with a phosphate source (e.g., diammonium hydrogen phosphate) under controlled pH and temperature. This technique is cost-effective and allows for good control over particle size and morphology, often yielding amorphous or poorly crystalline nanoparticles that exhibit enhanced solubility and ion release.[2]

-

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures. It is particularly adept at producing highly crystalline nanoparticles with precise control over size and shape by adjusting reaction parameters.

-

Sol-Gel Process: This technique involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) that evolves into a 'gel' (a three-dimensional network). It offers excellent control over the material's purity and homogeneity at the molecular level.

-

Solid-State Reaction: This method involves the high-temperature reaction of solid precursors, such as strontium carbonate and ammonium (B1175870) dihydrogen phosphate. It is suitable for producing dense, bulk ceramic materials.

-

Mechano-chemical Activation: This technique utilizes mechanical energy, such as high-energy ball milling, to induce chemical reactions and structural changes in the precursors.

-

Microwave-Assisted Flow Synthesis: A more recent and efficient method that uses microwave irradiation to rapidly heat the reactants in a continuous flow system, allowing for the rapid production of nanosized strontium-substituted calcium phosphates.

Physicochemical Properties

The incorporation of strontium into the calcium phosphate lattice significantly alters its physicochemical properties, which in turn influences its biological performance.

Crystallinity and Solubility: The substitution of calcium ions with the larger strontium ions generally leads to a decrease in the crystallinity of the resulting bioceramic.[3] This reduced crystallinity, often described as an "X-ray amorphous" state, increases the material's solubility.[3] The enhanced dissolution is crucial for the release of therapeutic strontium and phosphate ions at the site of implantation. Studies have shown that the solubility of strontium-substituted hydroxyapatite (B223615) increases with a higher strontium content.[3]

Mechanical Properties: The effect of strontium substitution on the mechanical properties of calcium phosphate bioceramics can vary. Some studies report a decrease in bending strength and compressive strength with increasing strontium content. For instance, the bending strength of β-tricalcium phosphate (β-TCP) ceramics was found to decrease from 35 ± 3 MPa to 27 ± 3 MPa with the substitution of strontium.[4] Conversely, other research has shown that strontium-enhanced calcium phosphate hybrid cement can exhibit improved compressive strength, increasing from 11.21 MPa to 45.52 MPa compared to the non-substituted cement.[5] These differences can be attributed to the specific composition, phase, and processing of the bioceramic.

Quantitative Data on Physicochemical Properties

| Property | Material | Strontium Content | Value | Reference |

| Particle Size | Strontium-doped Calcium Phosphate Nanoparticles | 5-20 mol% | 40-70 nm (spherical) | [2] |

| DNA-Templated Sr-CaP Nanoparticles | 1-3 mM Sr²⁺ in solution | ~300 nm (spherical) | [2] | |

| Crystallinity | Strontium-doped Calcium Phosphate Nanoparticles | 5-20 mol% | X-ray amorphous | [2] |

| DNA-Templated Sr-CaP Nanoparticles | 1-3 mM Sr²⁺ in solution | Amorphous | [2] | |

| Compressive Strength | Strontium-Calcium Phosphate Hybrid Cement (Sr-CPHC) | Not specified | 45.52 MPa (vs. 11.21 MPa for CPC) | [5] |

| 5% Strontium-Modified Calcium Phosphate Cement (SMPC) | 5% tristrontium silicate | 18.23 MPa (vs. 15.34 MPa for CPC) | ||

| Bending Strength | β-TCP Ceramic | 0 mol% | 35 ± 3 MPa | [4] |

| 0.5SrTCP Ceramic | 16.67 mol% | 27 ± 3 MPa | [4] |

| Material | Strontium Content | Dissolution Rate/Ion Release | Time | Reference |

| Sr-substituted Bioactive Glass | 0-100% molar substitution for Ca | Linear increase in Sr release with substitution | 240 min | [6] |

| Sr-releasing Fluorapatite Glass-Ceramic | 24 mol% SrO | 547 ± 80 ppm Sr release in TRIS-HCl | 120 h | [7] |

| Sr-nHAp | up to 2 wt% | Slow and continuous release of Sr²⁺ and Ca²⁺ | 21 days | [8] |

| SrCaP-coated Magnesium Alloy | - | Corrosion rate of 2.79 ± 0.03 mmpy | - | [9] |

Biological Principles and Signaling Pathways

The therapeutic efficacy of this compound bioceramics stems from the biological activity of the released strontium ions (Sr²⁺), which modulate the function of bone cells, primarily osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This dual action rebalances bone turnover in favor of bone formation.

Stimulation of Osteogenesis

Strontium ions promote the proliferation and differentiation of osteoblasts through the activation of several key signaling pathways:

-

Calcium-Sensing Receptor (CaSR) Pathway: Strontium acts as an agonist for the CaSR, a G-protein coupled receptor expressed on osteoblasts.[6][10] Activation of the CaSR by strontium triggers downstream signaling cascades that promote osteoblast replication and survival.[10]

-

Wnt/β-catenin Pathway: This pathway is crucial for osteoblast differentiation. Strontium has been shown to activate the Wnt/β-catenin pathway, leading to the accumulation and nuclear translocation of β-catenin, which in turn stimulates the expression of osteogenic genes.[1][11][12] Strontium may also modulate this pathway by decreasing the expression of sclerostin, a negative regulator of Wnt signaling.[1]

-

ERK1/2 MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in osteoblast proliferation and differentiation. Strontium can activate the ERK1/2 pathway, contributing to its mitogenic effects on osteoblasts.[10]

-

BMP/Runx2 Pathway: Bone Morphogenetic Proteins (BMPs) are potent inducers of osteoblast differentiation. The transcription factor Runx2 is a master regulator of osteogenesis and acts downstream of BMP signaling. The integration of Wnt and BMP signaling pathways, both influenced by strontium, converges on Runx2 to promote osteoblast differentiation.[13][14]

Inhibition of Bone Resorption

Strontium also inhibits the activity of osteoclasts. By activating the CaSR on osteoclasts, strontium can induce apoptosis (programmed cell death) in these cells. Furthermore, strontium can modulate the RANKL/OPG signaling axis, a critical pathway in osteoclastogenesis, by decreasing the expression of RANKL (which promotes osteoclast formation) and increasing the expression of OPG (which inhibits it).

Mandatory Visualizations

Signaling Pathways in Osteoblasts Activated by Strontium

Caption: Signaling pathways in osteoblasts activated by strontium ions.

Experimental Protocols

Protocol 1: Wet Chemical Precipitation Synthesis of Strontium-Substituted Hydroxyapatite

This protocol describes a general procedure for the synthesis of strontium-substituted hydroxyapatite (Sr-HA) nanoparticles via wet chemical precipitation.

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Strontium nitrate (Sr(NO₃)₂)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonium hydroxide (B78521) (NH₄OH) solution (25%)

-

Deionized water

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a calcium/strontium solution by dissolving stoichiometric amounts of Ca(NO₃)₂·4H₂O and Sr(NO₃)₂ in deionized water. The molar ratio of (Ca+Sr)/P should be maintained at 1.67.

-

Prepare a phosphate solution by dissolving (NH₄)₂HPO₄ in deionized water.

-

-

Precipitation:

-

Slowly add the phosphate solution dropwise to the calcium/strontium solution while stirring vigorously.

-

During the addition, maintain the pH of the reaction mixture at a value greater than 9 by adding ammonium hydroxide solution.

-

Continuously stir the resulting milky suspension for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 90°C) to allow for aging of the precipitate.

-

-

Washing and Collection:

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the collected precipitate multiple times with deionized water to remove any unreacted ions.

-

-

Drying:

-

Dry the washed precipitate in an oven at a temperature of around 80-100°C overnight to obtain the final Sr-HA powder.

-

-

Calcination (Optional):

-

To improve crystallinity, the dried powder can be calcined in a furnace at high temperatures (e.g., 700-1100°C).

-

Experimental Workflow for Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. ICP-OES Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Strontium Phosphate for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of strontium phosphate (B84403) (Sr₃(PO₄)₂), a compound of significant interest in biomedical applications, particularly in the fields of bone tissue engineering and drug delivery. The dissolution of strontium phosphate and the subsequent release of strontium and phosphate ions are critical to its biological activity. This document details the physicochemical properties of this compound, including its solubility product constant (Ksp), and explores the key factors influencing its solubility, namely pH and temperature. Detailed experimental protocols for the determination of this compound solubility are provided, alongside an examination of the cellular signaling pathways activated by its constituent ions. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with strontium-based biomaterials.

Physicochemical Properties of this compound

This compound is a white, inorganic salt that is sparingly soluble in water.[1] Its limited solubility is a key characteristic exploited in various biomedical applications where controlled release of strontium and phosphate ions is desired.

Quantitative Solubility Data

The solubility of this compound is quantified by its solubility product constant (Ksp), which represents the equilibrium between the solid compound and its dissolved ions in a saturated solution. The dissolution equilibrium is as follows:

Sr₃(PO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2PO₄³⁻(aq)[2]

The Ksp expression is given by:

Ksp = [Sr²⁺]³[PO₄³⁻]²[2]

Reported Ksp values for this compound vary in the literature, which can be attributed to different experimental conditions. It is crucial to consider the specific conditions under which these values were determined when comparing data.

| Property | Value | Reference(s) |

| Molar Mass | 452.80 g/mol | [3] |

| Solubility Product (Ksp) at 25°C | 1.0 x 10⁻³¹ to 4.0 x 10⁻²⁸ | [2][4] |

| Molar Solubility in Pure Water at 25°C | Approximately 1.0 x 10⁻⁷ M (calculated from Ksp = 1.0 x 10⁻³¹) | [5] |

| Solubility in g/L in Pure Water at 25°C | Approximately 4.53 x 10⁻⁵ g/L (calculated from molar solubility) |

Factors Affecting the Solubility of this compound

The solubility of this compound is not constant and is significantly influenced by the chemical environment, most notably pH and temperature.

Effect of pH

The solubility of this compound increases significantly in acidic conditions. This is due to the protonation of the phosphate anion (PO₄³⁻), which is a weak base. As the pH decreases, the concentration of PO₄³⁻ ions in solution is reduced as it sequentially converts to HPO₄²⁻, H₂PO₄⁻, and H₃PO₄. According to Le Chatelier's principle, the dissolution equilibrium of Sr₃(PO₄)₂ will shift to the right to replenish the consumed PO₄³⁻ ions, leading to an increase in the overall solubility of the salt.

Effect of Temperature

The dissolution of most ionic solids is an endothermic process, meaning that solubility generally increases with temperature. While specific experimental data on the temperature dependence of this compound solubility is limited, it is expected to follow this general trend. An increase in temperature provides the energy needed to overcome the lattice energy of the solid, favoring the dissolution process. However, for a comprehensive understanding, experimental determination of the enthalpy of dissolution (ΔH°sol) would be required to precisely calculate the temperature dependence of the Ksp using the van't Hoff equation.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is essential for its application in controlled-release systems. The following outlines a general experimental workflow for determining the Ksp of this compound.

Workflow for Ksp Determination

Caption: Generalized workflow for the experimental determination of the solubility product constant (Ksp) of this compound.

Detailed Methodologies

3.2.1. Preparation of a Saturated Solution

-

Addition of Solid: Add an excess amount of solid this compound to a known volume of deionized water in a sealed container. The excess solid is necessary to ensure that the solution becomes saturated.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow the dissolution equilibrium to be reached. A temperature-controlled water bath is recommended to maintain a constant temperature.

-

Filtration: Carefully filter the solution to remove all undissolved solid. A syringe filter (e.g., 0.22 µm) is suitable for this purpose to ensure a clear filtrate free of any solid particles.

3.2.2. Analysis of Ion Concentrations

The concentrations of strontium (Sr²⁺) and phosphate (PO₄³⁻) ions in the saturated filtrate are then determined using appropriate analytical techniques.

-

Determination of Strontium Ion Concentration ([Sr²⁺]) :

-

Atomic Absorption Spectroscopy (AAS): A common and reliable method for determining the concentration of metal ions in solution.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method capable of multi-element analysis, suitable for accurate determination of strontium concentrations.

-

-

Determination of Phosphate Ion Concentration ([PO₄³⁻]) :

-

Spectrophotometry (Molybdenum Blue Method): This is a widely used colorimetric method. In this procedure, phosphate reacts with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. This complex is then reduced to form a intensely colored molybdenum blue complex, the absorbance of which is measured with a spectrophotometer at a specific wavelength (typically around 880 nm). The concentration of phosphate is determined from a calibration curve prepared using standard phosphate solutions.

-

3.2.3. Calculation of Ksp

Once the equilibrium concentrations of [Sr²⁺] and [PO₄³⁻] are determined, the solubility product constant (Ksp) can be calculated using the expression: Ksp = [Sr²⁺]³[PO₄³⁻]².

Biological Relevance and Signaling Pathways

The dissolution of this compound is of particular interest in drug development and regenerative medicine due to the biological roles of both strontium and phosphate ions. The controlled release of these ions from a biomaterial scaffold can influence cellular behavior and promote tissue regeneration, particularly bone formation.

Strontium Ion Signaling

Strontium ions (Sr²⁺) released from the dissolution of this compound can activate several key signaling pathways involved in bone metabolism. Strontium has a dual effect: it promotes bone formation by osteoblasts and inhibits bone resorption by osteoclasts. A primary mechanism of action is through the activation of the Calcium-Sensing Receptor (CaSR).

References

- 1. medium.com [medium.com]

- 2. Solved this compound, Sr3(PO4)2 has a Ksp = 1.0×10-31 | Chegg.com [chegg.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemconnections.org [chemconnections.org]

- 5. Phosphate Buffer Issues [chem.fsu.edu]

- 6. iwaponline.com [iwaponline.com]

- 7. The Solubility of Some Strontium Phosphates [agris.fao.org]

An In-depth Technical Guide to the Physicochemical and Biological Properties of Strontium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of strontium phosphate (B84403) (Sr₃(PO₄)₂), specifically its theoretical density and melting point. It details the experimental methodologies for the determination of these properties and explores the biological signaling pathways influenced by the dissolution of strontium phosphate, a critical aspect for its application in biomaterials and drug development.

Core Physicochemical Data

The fundamental physical properties of this compound are pivotal for its application in materials science and biomedical engineering. A summary of these key quantitative data is presented below.

| Property | Value | Unit |

| Chemical Formula | Sr₃(PO₄)₂ | - |

| Molar Mass | 452.8 | g/mol |

| Theoretical Density | 4.53 | g/cm³[1][2] |

| Melting Point | ~1620 | °C[1][2] |

| Crystal System | Rhombohedral | - |

| Space Group | R3m | - |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on precise experimental protocols. This section details the methodologies for its synthesis and the characterization of its density and melting point.

Synthesis of this compound via Wet Chemical Precipitation

This method is widely used for producing this compound powders with controlled purity and particle size.

Materials:

-

Strontium nitrate (B79036) (Sr(NO₃)₂)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of strontium nitrate (e.g., 0.3 M).

-

Prepare a separate aqueous solution of diammonium hydrogen phosphate (e.g., 0.2 M).

-

-

Precipitation:

-

Slowly add the diammonium hydrogen phosphate solution to the strontium nitrate solution under vigorous and constant stirring.

-

During the addition, maintain the pH of the reaction mixture between 9 and 11 by dropwise addition of ammonium hydroxide or sodium hydroxide solution.[1]

-

-

Aging:

-

Age the resulting white precipitate in the mother liquor for 24 hours at room temperature to allow for crystal growth and maturation.

-

-

Washing and Collection:

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate repeatedly with deionized water to remove any unreacted ions.

-

Wash with ethanol (B145695) to remove excess water.

-

-

Drying:

-

Dry the collected powder in an oven at 80-100°C for 24 hours to obtain the final this compound product.

-

Determination of Theoretical Density via X-Ray Diffraction (XRD)

The theoretical density is calculated from the crystal structure data obtained through XRD analysis.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

Procedure:

-

Sample Preparation:

-

A small amount of the synthesized this compound powder is finely ground to ensure random orientation of the crystallites.

-

The powder is packed into a sample holder, and the surface is flattened to be level with the holder's surface.[1]

-

-

Data Collection:

-

The sample is scanned over a 2θ range (e.g., 10° to 80°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis (Rietveld Refinement):

-

The obtained XRD pattern is analyzed using software capable of Rietveld refinement (e.g., GSAS, FullProf).

-

An initial structural model for this compound (space group R3m) is used as a starting point.

-

The software refines various parameters (lattice parameters, atomic positions, etc.) to minimize the difference between the experimental and calculated diffraction patterns.

-

-

Calculation of Theoretical Density:

-

The theoretical density (ρ) is calculated using the following formula: ρ = (Z * M) / (V * Nₐ) Where:

-

Z = number of formula units per unit cell

-

M = Molar mass of Sr₃(PO₄)₂ (452.8 g/mol )

-

V = Volume of the unit cell (calculated from the refined lattice parameters)

-

Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)

-

-

Determination of Melting Point

The melting point of this compound is determined using a high-temperature furnace and a suitable measurement technique.

Instrumentation:

-

High-temperature furnace capable of reaching at least 1700°C

-

Type B or Type S thermocouple

-

Alumina (B75360) or platinum crucible

-

Optical pyrometer (optional, for cross-verification)

Procedure:

-

Sample Preparation:

-

A small amount of the dried this compound powder is placed in an alumina or platinum crucible.

-

-

Heating:

-

The crucible is placed in the center of the high-temperature furnace.

-

The furnace is heated at a controlled rate (e.g., 10°C/min) to approximately 1550°C.

-

The heating rate is then reduced to 1-2°C/min as the expected melting point is approached to ensure thermal equilibrium.[3]

-

-

Observation and Measurement:

-

The sample is continuously observed through a viewport in the furnace.

-

The temperature at which the powder begins to coalesce and form a liquid phase is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.[3] The temperature is measured using the thermocouple placed in close proximity to the sample.

-

-

Cooling and Confirmation:

-

The furnace is allowed to cool down. The solidified sample can be visually inspected to confirm melting has occurred.

-

Biological Signaling Pathways

The dissolution of this compound releases strontium ions (Sr²⁺), which have been shown to modulate the activity of bone cells, promoting bone formation and inhibiting bone resorption. These effects are mediated through the activation of several key signaling pathways.

The release of strontium ions from this compound-based biomaterials activates the Calcium-Sensing Receptor (CaSR) on osteoblasts.[4][5] This activation triggers downstream signaling cascades, including the MAPK/ERK and Wnt/β-catenin pathways.[4][6] Additionally, strontium has been shown to upregulate the Bone Morphogenetic Protein 2 (BMP-2) pathway.[6][7] These pathways converge on key transcription factors like Runx2, a master regulator of osteogenesis, ultimately leading to enhanced osteoblast proliferation, differentiation, and increased bone formation.[6][7]

Strontium ions also play a crucial role in regulating osteoclasts, the cells responsible for bone resorption. Strontium acts on osteoblasts to decrease the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG).[4][5] OPG is a decoy receptor that binds to RANKL, preventing it from binding to its receptor, RANK, on the surface of osteoclast precursors. This inhibition of RANKL/RANK signaling leads to a reduction in osteoclast differentiation and activity, thereby decreasing bone resorption.[4]

References

- 1. This compound|Sr3(PO4)2|Research Chemicals [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. thinksrs.com [thinksrs.com]

- 4. researchgate.net [researchgate.net]

- 5. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis. | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

different crystalline phases of strontium phosphate

An In-depth Technical Guide to the Crystalline Phases of Strontium Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different crystalline and amorphous phases of strontium phosphate, a versatile inorganic compound with significant and expanding applications in the biomedical field, particularly in bone regeneration and drug delivery. This document details the chemical and physical properties of various this compound forms, provides detailed experimental protocols for their synthesis and characterization, and visualizes key workflows and biological pathways.

Introduction to this compound

This compound (Sr₃(PO₄)₂) is an inorganic compound of significant interest due to the therapeutic effects of strontium ions on bone metabolism.[1] Strontium has the unique ability to both stimulate new bone formation by osteoblasts and inhibit cell-driven bone resorption by osteoclasts, making it a valuable component in treatments for osteoporosis and bone defect healing.[2][3] When incorporated into biomaterials like calcium phosphate cements or nanoparticles, this compound can be delivered locally to a specific site, combining structural support with therapeutic ion release.[2][4][5] The properties of these biomaterials, including their resorption rate, mechanical strength, and biological activity, are highly dependent on the specific crystalline or amorphous phase of the this compound used. Understanding the synthesis and characteristics of these different phases is therefore critical for the design and development of innovative biomaterials and drug formulations.

Polymorphic Forms and Crystal Structures

This compound exists in several polymorphic forms, each with a distinct crystal structure and properties. The most common phases include orthophosphates, hydrogen phosphates, pyrophosphates, and an amorphous phase.

β-Trithis compound (β-Sr₃(PO₄)₂)

This is the low-temperature, stable polymorph of trithis compound. It is isostructural with β-tricalcium phosphate (β-TCP) and crystallizes in the trigonal system.[1] Its structure is characterized by isolated PO₄ tetrahedra linked by strontium ions located in two distinct coordination sites.[1][6]

α-Trithis compound (α-Sr₃(PO₄)₂)

The high-temperature polymorph, α-Sr₃(PO₄)₂, possesses a hexagonal crystal structure.[1][7] The transition from the β-phase to the α-phase occurs at elevated temperatures.

Strontium Hydrogen Phosphate (SrHPO₄)

Also known as monetite when referring to its calcium analogue, SrHPO₄ is often a precursor or intermediate in the formation of other this compound phases.[8][9] It has been synthesized as nanosheets via hydrothermal methods.[10]

Strontium Hydroxyapatite (B223615) (Sr-HAp)

With the formula Sr₁₀(PO₄)₆(OH)₂, strontium hydroxyapatite is isostructural with calcium hydroxyapatite, the primary inorganic component of bone.[8][11][12] It can be formed through the hydrolysis of other this compound phases in aqueous environments.[13]

Amorphous this compound (ASP)

Non-crystalline this compound lacks long-range atomic order.[1] It is often a precursor in the synthesis of crystalline phases and is characterized by broad, diffuse halos in X-ray diffraction patterns rather than sharp peaks.[1] Due to its higher solubility compared to crystalline counterparts, it can provide a more rapid release of therapeutic Sr²⁺ ions. Strontium-doped amorphous calcium phosphate microspheres have been synthesized for applications in drug delivery and bone regeneration.[14][15][16]

Data Presentation: Physicochemical Properties

The quantitative properties of the primary crystalline phases of this compound are summarized below for easy comparison.

Table 1: Crystallographic and Physical Properties of Major this compound Phases

| Property | β-Sr₃(PO₄)₂ | α-Sr₃(PO₄)₂ | SrHPO₄ | Sr₁₀(PO₄)₆(OH)₂ (Sr-HAp) |

| Crystal System | Trigonal (Rhombohedral)[6][13] | Hexagonal[1][7] | Orthorhombic | Hexagonal[12] |

| Space Group | R-3m[6][13][17] | P6₃/m (Isostructural with HAp) | Pnam E[18] | P6₃/m[12] |

| Lattice Parameters (Å) | a = 5.39, c = 19.78[13][17] | a = 9.76, c = 7.28 | a = 7.59, b = 8.12, c = 5.66 | a = 9.76, c = 7.28 |

| Molar Mass ( g/mol ) | 452.80[13] | 452.80 | 181.59 | 1179.64 |

| **Density (g/cm³) ** | 4.53[1][13] | Not specified | Not specified | Not specified |

| Melting Point (°C) | 1620[1][13] | Phase transition from β-phase | Decomposes | Decomposes |

| Solubility Product (Ksp) | Not specified | Not specified | ~10⁻⁷[8] | ~10⁻¹¹⁸[8] |

Experimental Protocols

The synthesis method significantly influences the resulting phase, crystallinity, and morphology of this compound.

Synthesis of β-Strontium Hydrogen Phosphate (β-SrHPO₄) Nanosheets

This protocol is adapted from a hydrothermal synthesis method.[10]

-

Materials: Strontium nitrate (B79036) (Sr(NO₃)₂), diammonium hydrogen phosphate ((NH₄)₂HPO₄), cetyltrimethylammonium bromide (CTAB) (optional surfactant), deionized water, ethanol (B145695).

-

Protocol:

-

Solution A Preparation: Dissolve 63 g of Sr(NO₃)₂ and 0.36 g of CTAB in 400 mL of deionized water with mechanical stirring for 20 minutes.[10]

-

Solution B Preparation: Dissolve 33 g of (NH₄)₂HPO₄ in 200 mL of deionized water.[10]

-

Precipitation: Add Solution B to Solution A and stir the mixture at room temperature (e.g., 800 rpm) for 20 minutes.

-

Hydrothermal Treatment: Transfer the resulting suspension to a pressure vessel and maintain it at 90°C for 6 hours.[10]

-

Aging: Allow the vessel to cool and rest at room temperature for 12 hours.[10]

-

Washing and Drying: Filter the white precipitate and wash it several times with deionized water and ethanol to remove residual ions. Dry the final product.

-

Synthesis of Strontium-Substituted Hydroxyapatite (Sr-HAp)

This protocol describes a wet chemical precipitation method.[12]

-

Materials: Calcium nitrate (Ca(NO₃)₂), strontium nitrate (Sr(NO₃)₂), diammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium (B1175870) hydroxide (B78521) (NH₄OH) for pH adjustment.

-

Protocol:

-

Precursor Preparation: Prepare aqueous solutions of the nitrate salts (e.g., (10-x) moles of Ca(NO₃)₂ and x moles of Sr(NO₃)₂) and the phosphate salt (6 moles of (NH₄)₂HPO₄).[12]

-

Reaction: Slowly add the phosphate solution to the mixed nitrate solution under constant stirring.

-

pH Adjustment: Maintain the pH of the reaction mixture in the basic range (e.g., pH 10-11) by adding ammonium hydroxide. This is crucial for the formation of the hydroxyapatite phase.

-

Aging: Age the resulting precipitate in the mother liquor, typically for 24 hours, to allow for crystal growth and maturation.

-

Washing and Drying: Centrifuge or filter the precipitate, wash thoroughly with deionized water to remove byproducts like ammonium nitrate, and then dry in an oven.

-

Calcination (Optional): To improve crystallinity, the dried powder can be calcined at high temperatures (e.g., 800-1000°C).

-

Synthesis of Amorphous Strontium-Doped Calcium Phosphate (Sr-ACP) Microspheres

This protocol is based on a microwave-hydrothermal method using an organic phosphate source.[14][15]

-

Materials: Calcium chloride (CaCl₂), strontium chloride (SrCl₂), fructose (B13574) 1,6-bisphosphate trisodium (B8492382) salt (FBP), deionized water.

-

Protocol:

-

Precursor Solution: Prepare a mixed solution of CaCl₂ and SrCl₂ in deionized water. Prepare a separate solution of FBP.

-

Microwave-Hydrothermal Reaction: Combine the solutions in a microwave-safe reaction vessel. The FBP acts as both the phosphate source and a stabilizer that prevents crystallization into hydroxyapatite.[15]

-

Synthesis: Heat the mixture using a microwave reactor under controlled temperature and time parameters. This rapid, uniform heating promotes the formation of amorphous, porous microspheres.[14]

-

Collection and Washing: After the reaction, collect the resulting microspheres by centrifugation.

-

Washing and Lyophilization: Wash the product repeatedly with deionized water and ethanol to remove unreacted precursors, followed by freeze-drying (lyophilization) to obtain a fine powder.

-

Mandatory Visualization: Workflows and Pathways

Diagrams created using Graphviz DOT language provide a clear visual representation of complex processes and relationships.

Caption: General workflow for this compound synthesis and characterization.

Caption: Strontium's dual-action signaling pathway in bone regeneration.

Characterization Techniques

A thorough characterization is essential to confirm the phase, purity, crystallinity, and morphology of the synthesized this compound.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying crystalline phases. Each crystalline material produces a unique diffraction pattern. Amorphous materials lack sharp peaks, showing broad humps instead.[19][20]

-

Experimental Protocol:

-

Sample Preparation: A small amount of the synthesized powder is packed into a sample holder and flattened to ensure a uniform surface.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα) over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffractogram is compared with standard patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards) to identify the phases present. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening.

-

Table 2: Typical XRD Peak Positions for Key this compound Phases

| 2θ (°) | Crystal Plane | This compound Phase | Reference |

| ~27.8 | (0210) | β-Trithis compound (β-TSP) | [19] |

| ~31.0 | (214) | β-Trithis compound (β-TSP) | [19] |

| ~25.9 | (202) | Strontium Hydroxyapatite (Sr-HAp) | [19] |

| ~31.8 | (211) | Strontium Hydroxyapatite (Sr-HAp) | [19] |

| ~32.2 | (112) | Strontium Hydroxyapatite (Sr-HAp) | [19] |

| ~32.9 | (300) | Strontium Hydroxyapatite (Sr-HAp) | [19] |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the material. For phosphates, it is particularly useful for identifying PO₄³⁻, HPO₄²⁻, and OH⁻ groups, which helps distinguish between different phases.

-

Experimental Protocol:

-

Sample Preparation: The sample powder is typically mixed with potassium bromide (KBr) and pressed into a transparent pellet.

-

Data Acquisition: The pellet is placed in the path of an infrared beam, and the absorption of IR radiation is measured as a function of wavenumber (cm⁻¹).

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds, such as the characteristic stretching and bending modes of phosphate and hydroxyl groups.

-

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and microstructure of the synthesized powders. SEM provides information about the surface topography and particle shape, while TEM allows for higher resolution imaging of the internal structure and crystallite size.[18]

Caption: Workflow for a this compound-based drug delivery system.

Conclusion

The various crystalline and amorphous phases of this compound offer a rich platform for the development of advanced biomaterials. The choice of a specific phase—from the stable, slow-resorbing β-Sr₃(PO₄)₂ to the highly soluble and bioactive amorphous this compound—allows for the fine-tuning of material properties to suit specific applications in bone regeneration and drug delivery. A deep understanding of the synthesis-structure-property relationships detailed in this guide is paramount for researchers and drug development professionals seeking to harness the full therapeutic potential of this remarkable compound. The ability to control the crystalline phase through precise synthesis protocols enables the rational design of next-generation medical implants and therapies.

References

- 1. This compound|Sr3(PO4)2|Research Chemicals [benchchem.com]

- 2. Strontium modified calcium phosphate cements – approaches towards targeted stimulation of bone turnover - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. Strontium-modified premixed calcium phosphate cements for the therapy of osteoporotic bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. A novel strontium(II)-modified calcium phosphate bone cement stimulates human-bone-marrow-derived mesenchymal stem cell proliferation and osteogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. The Solubility of Some Strontium Phosphates [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. jresm.org [jresm.org]

- 11. mdpi.com [mdpi.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. americanelements.com [americanelements.com]

- 17. The crystal structure refinements of the strontium and barium orthophosphates [jstage.jst.go.jp]

- 18. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. distantreader.org [distantreader.org]

Strontium's Dual Role in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium, particularly in the form of strontium ranelate, has garnered significant attention for its unique dual-action mechanism in bone metabolism. Unlike purely antiresorptive or anabolic agents, strontium simultaneously stimulates bone formation and inhibits bone resorption, thereby rebalancing bone turnover in favor of bone gain. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning strontium's effects on bone, focusing on its interaction with key signaling pathways, including the Calcium-Sensing Receptor (CaSR), RANKL/OPG, and Wnt/β-catenin. Furthermore, this guide presents a comprehensive summary of quantitative data from pivotal clinical trials, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the core signaling pathways to facilitate a deeper understanding of strontium's role in bone biology and its therapeutic potential.

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fragility fractures. The delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for maintaining skeletal integrity. Strontium has emerged as a therapeutic agent that effectively modulates this balance. Due to its chemical similarity to calcium, strontium is readily incorporated into bone tissue. The anti-osteoporotic drug strontium ranelate has demonstrated efficacy in reducing the risk of both vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[1][2][3] This guide delves into the core mechanisms of strontium's action, providing researchers and drug development professionals with a detailed understanding of its multifaceted role in bone metabolism.

The Dual Action of Strontium on Bone Remodeling

Strontium exerts a dual effect on bone remodeling by uncoupling the processes of bone formation and resorption. It simultaneously enhances the proliferation and activity of osteoblasts while inhibiting the differentiation and function of osteoclasts.[1][4]

Stimulation of Bone Formation

In vitro studies have shown that strontium promotes the replication of pre-osteoblastic cells and enhances their differentiation into mature osteoblasts.[1] This is accompanied by an increase in the synthesis of bone matrix proteins such as collagen.[1] Furthermore, strontium has been found to increase the expression of key osteogenic transcription factors like Runx2.

Inhibition of Bone Resorption

Strontium's inhibitory effect on bone resorption is mediated through its action on osteoclasts. It has been demonstrated to decrease the differentiation of osteoclast precursors and to induce apoptosis in mature osteoclasts.[1][5] This leads to a reduction in the number and activity of bone-resorbing cells.

Key Signaling Pathways Modulated by Strontium

The dual action of strontium on bone cells is orchestrated through its interaction with several key signaling pathways that are central to bone metabolism.

Calcium-Sensing Receptor (CaSR) Pathway

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in calcium homeostasis. Strontium acts as an agonist for the CaSR, and activation of this receptor in osteoblasts is considered a major mechanism for its anabolic effects.[5][6] CaSR activation by strontium can trigger downstream signaling cascades that promote osteoblast proliferation and survival.[7]

RANKL/OPG Signaling Pathway

The RANKL/OPG (Receptor Activator of Nuclear factor Kappa-B Ligand / Osteoprotegerin) system is a critical regulator of osteoclastogenesis. Osteoblasts produce both RANKL, which promotes osteoclast differentiation and activation, and its decoy receptor OPG, which inhibits this process. Strontium has been shown to modulate this pathway by increasing the expression of OPG and decreasing the expression of RANKL in osteoblasts.[5][8] This shift in the OPG/RANKL ratio leads to a net inhibition of osteoclast formation and activity.[5]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a key anabolic pathway in bone. Activation of this pathway in osteoblasts leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it stimulates the expression of genes involved in osteoblast proliferation and differentiation. Strontium has been reported to enhance Wnt/β-catenin signaling.[8] One proposed mechanism is through the LRP6/β-catenin signaling pathway.[8]

Quantitative Data from Clinical Trials

The efficacy of strontium ranelate in the treatment of postmenopausal osteoporosis has been extensively evaluated in large-scale, randomized, placebo-controlled clinical trials, most notably the Spinal Osteoporosis Therapeutic Intervention (SOTI) and the TReatment Of Peripheral OSteoporosis (TROPOS) studies.

Bone Mineral Density (BMD)

Treatment with strontium ranelate has been shown to significantly increase bone mineral density at various skeletal sites.

| Clinical Trial | Treatment Duration | Skeletal Site | Mean % Change in BMD (Strontium Ranelate vs. Placebo) | p-value | Reference |

| SOTI | 3 years | Lumbar Spine | +14.4% | <0.001 | [4] |

| 3 years | Femoral Neck | +8.3% | <0.001 | [1] | |

| 3 years | Total Hip | +9.8% | <0.001 | [4] | |

| TROPOS | 3 years | Femoral Neck | +8.2% | <0.001 | [3] |

| 3 years | Total Hip | +9.8% | <0.001 | [3] | |

| SOTI (sub-analysis) | 4 years | Lumbar Spine | +15.8% (from baseline) | N/A | [9] |

| 4 years | Femoral Neck | +7.1% (from baseline) | N/A | [9] |

Fracture Risk Reduction

A primary outcome of the clinical trials was the reduction in the incidence of new fractures.

| Clinical Trial | Treatment Duration | Fracture Type | Relative Risk Reduction (RRR) | 95% Confidence Interval (CI) | p-value | Reference |

| SOTI | 1 year | New Vertebral | 49% | 0.36 - 0.74 | <0.001 | [1] |

| 3 years | New Vertebral | 41% | 0.48 - 0.73 | <0.001 | [1] | |

| 4 years | New Vertebral | 33% | 0.55 - 0.81 | <0.001 | [4] | |

| TROPOS | 3 years | Non-vertebral | 16% | 0.702 - 0.995 | 0.04 | [1] |

| 3 years | Major Non-vertebral | 19% | N/A | 0.031 | [3] | |

| 3 years | Hip (high-risk group) | 36% | 0.412 - 0.997 | 0.046 | [3] | |

| SOTI & TROPOS (pooled) | 3 years | New Vertebral (no prior fracture) | 48% | N/A | N/A | [10] |

| 3 years | New Vertebral (≥2 prior fractures) | 41% | N/A | N/A | [10] |

Bone Turnover Markers

Strontium ranelate's dual action is reflected in changes in biochemical markers of bone formation and resorption.

| Clinical Trial | Treatment Duration | Bone Formation Marker (BSAP) | Bone Resorption Marker (sCTX) | Reference |

| SOTI | 3 months | +8.1% (vs. placebo, p<0.001) | -12.2% (vs. placebo, p<0.001) | [4] |

| TROPOS (sub-study) | 2 years | +21% (vs. alendronate) | -1% (vs. alendronate) | [11] |

| Study in Men | 1 year | +6.4% (vs. placebo, p=0.005) | +10.7% (vs. placebo, p=0.022) | [12] |

| Study in Thalassemia | 24 months | Increased (p<0.05 vs. baseline) | Reduced (p<0.05 vs. baseline) | [13] |

BSAP: Bone-Specific Alkaline Phosphatase; sCTX: serum C-terminal telopeptide of type I collagen.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for key in vitro experiments to assess the effects of strontium on bone cells.

Primary Osteoblast Isolation and Culture

This protocol describes the isolation of primary osteoblasts from neonatal rodent calvaria.

Materials:

-

Neonatal mouse or rat pups (1-3 days old)

-

Phosphate-Buffered Saline (PBS), sterile

-

Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Collagenase Type II solution (0.2% in PBS)

-

Trypsin-EDTA (0.25%)

-

Osteogenic differentiation medium: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

Procedure:

-

Euthanize neonatal pups according to approved animal protocols.

-

Under sterile conditions, dissect the calvaria and remove any adherent soft tissue.

-

Wash the calvaria three times with sterile PBS.

-

Perform sequential enzymatic digestions by incubating the calvaria in 0.2% collagenase type II solution at 37°C with gentle agitation. Collect the supernatant from digestions 2 through 5.

-

Neutralize the collagenase by adding an equal volume of α-MEM with 10% FBS.

-

Centrifuge the cell suspension at 1500 rpm for 5 minutes.

-

Resuspend the cell pellet in α-MEM with 10% FBS and plate in T-75 flasks.

-

Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Once confluent, cells can be subcultured or seeded for experiments and treated with various concentrations of strontium in osteogenic differentiation medium.

Osteoclast Differentiation Assay